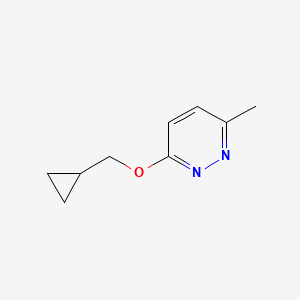

3-(Cyclopropylmethoxy)-6-methylpyridazine

Description

Historical Context and Evolution of Pyridazine-Containing Scaffolds in Medicinal Chemistry

The journey of pyridazine (B1198779) and its derivatives in medicinal chemistry, while not as extensive as some other heterocycles, has been marked by significant discoveries. The pyridazine nucleus, a six-membered ring containing two adjacent nitrogen atoms, provides a unique scaffold that has been exploited to develop a range of biologically active molecules. scholarsresearchlibrary.com

Initially, interest in pyridazines was primarily academic. However, as synthetic methodologies advanced, so too did the exploration of their therapeutic potential. Early investigations revealed that pyridazine derivatives possessed a wide array of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. sarpublication.com This laid the groundwork for more extensive research into the synthesis and biological evaluation of novel pyridazine-based compounds. Over the decades, the pyridazine core has been incorporated into a multitude of molecules, leading to the discovery of potent agents with diverse therapeutic applications.

Strategic Importance of the Pyridazine Core in Contemporary Pharmaceutical Research

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. rjptonline.org Its unique electronic properties, including its dipole moment and hydrogen bonding capabilities, allow for favorable interactions with enzymes and receptors. nih.gov This versatility has led to the development of pyridazine-containing compounds with a broad spectrum of biological activities.

The strategic importance of the pyridazine core is underscored by the diverse pharmacological effects exhibited by its derivatives. Researchers have successfully synthesized pyridazine analogs with applications as:

Anticancer agents researchgate.net

Antimicrobial agents rjptonline.org

Anticonvulsants researchgate.net

Analgesics and anti-inflammatory agents sarpublication.comresearchgate.net

Antihypertensive agents rjptonline.org

Antidiabetic agents rjptonline.org

This wide range of activities highlights the adaptability of the pyridazine nucleus and its continued relevance in the quest for new drugs to combat a myriad of diseases. The ability to easily functionalize the pyridazine ring allows medicinal chemists to fine-tune the pharmacological properties of these molecules, further enhancing their strategic value. rjptonline.org

Rationale for Investigating 3-(Cyclopropylmethoxy)-6-methylpyridazine within Pyridazine Research

The specific compound, this compound, represents a logical progression in pyridazine research, combining the established pyridazine core with substituents known to confer advantageous properties in medicinal chemistry. The rationale for its investigation can be broken down by considering its constituent parts:

The 6-methylpyridazine core: The presence of a methyl group on the pyridazine ring can influence the molecule's lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile.

The 3-(Cyclopropylmethoxy) group: This substituent is of particular interest for several reasons.

The cyclopropyl (B3062369) moiety: The cyclopropyl group is a "bioisostere" of a phenyl ring but with lower lipophilicity. scientificupdate.com Its rigid nature can help to lock the molecule into a specific conformation, which can lead to increased potency and selectivity for its biological target. scientificupdate.com The inclusion of a cyclopropyl group can also enhance metabolic stability. researchgate.net

The methoxy (B1213986) group: Alkoxy groups, such as the methoxy group in this compound, are prevalent in many approved drugs. nih.gov They can participate in hydrogen bonding and influence the electronic properties of the molecule, which can be crucial for target binding. nih.gov The ether linkage provides a degree of flexibility.

By combining these features, this compound emerges as a compound with the potential for favorable drug-like properties. The investigation of this molecule is driven by the hypothesis that the unique combination of the pyridazine core with the cyclopropylmethoxy and methyl substituents could lead to novel compounds with enhanced efficacy, selectivity, and pharmacokinetic profiles for a variety of therapeutic targets.

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-6-methylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-2-5-9(11-10-7)12-6-8-3-4-8/h2,5,8H,3-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQYETRSZTVALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropylmethoxy 6 Methylpyridazine and Analogues

General Synthetic Routes to Substituted Pyridazines

The synthesis of the pyridazine (B1198779) scaffold, a key component in many biologically active compounds, can be achieved through several established routes. These methods generally involve either the construction of the heterocyclic ring from acyclic precursors or the modification of an existing pyridazine structure.

Pyridazine Ring-Closure Reactions from Precursors

The foundational approach to pyridazine synthesis involves the condensation reaction between a 1,4-dicarbonyl compound (or a functional equivalent) and a hydrazine (B178648) derivative. researchgate.netliberty.edu This cyclization reaction forms the six-membered diazine ring characteristic of pyridazines. Variations of this method allow for the introduction of different substituents onto the pyridazine core from the outset.

Key ring-closure strategies include:

Condensation of γ-ketoacids with hydrazines : A common and straightforward method where a γ-ketoacid reacts with hydrazine hydrate (B1144303) or a substituted hydrazine to form a dihydropyridazinone, which can then be oxidized to the aromatic pyridazinone. nih.gov

Inverse-electron-demand Diels-Alder (IEDDA) reactions : This powerful strategy involves the reaction of electron-deficient 1,2,4,5-tetrazines with electron-rich dienophiles, such as alkynes or silyl (B83357) enol ethers. organic-chemistry.orgrsc.orgrsc.org Subsequent elimination of dinitrogen from the bicyclic intermediate yields the substituted pyridazine ring with high regioselectivity. rsc.orgrsc.org

From β,γ-unsaturated hydrazones : Copper-catalyzed 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be easily converted to pyridazines. organic-chemistry.org

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Condensation Reaction | γ-Ketoacids and Hydrazines | Forms dihydropyridazinone intermediates; requires subsequent oxidation. | nih.gov |

| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazines and Alkynes/Enol Ethers | High regioselectivity; proceeds via denitrogenation. | rsc.orgrsc.org |

| Cyclization of Hydrazones | β,γ-Unsaturated Hydrazones | Copper-catalyzed; forms dihydropyridazine (B8628806) intermediates. | organic-chemistry.org |

Functionalization Strategies for Pyridazinone Intermediates

Pyridazinones are versatile intermediates in the synthesis of more complex pyridazine derivatives. nih.gov Their functionality allows for a range of chemical modifications. Direct C-H functionalization has emerged as a powerful tool for the late-stage diversification of pyridazinone scaffolds, enabling the introduction of various groups at specific positions. rsc.org

Common functionalization strategies include:

Oxidative Aromatization : Dihydropyridazinones, often the initial products of cyclization, can be oxidized to their aromatic pyridazinone counterparts using reagents like copper(II) chloride or manganese dioxide. nih.gov

Halogenation : The pyridazinone ring can be halogenated, typically producing chloropyridazines by reacting with agents like phosphorus oxychloride. These halogenated intermediates are crucial for subsequent nucleophilic substitution or cross-coupling reactions.

Directed C-H Functionalization : Using the pyridazinone moiety as an internal directing group, various functional groups (e.g., aryl, carboxyl, thio) can be introduced at the ortho-position, allowing for late-stage modification of the scaffold. rsc.org

Targeted Synthesis of 3-(Cyclopropylmethoxy)-6-methylpyridazine

Introduction of the Cyclopropylmethoxy Moiety via Etherification or Similar Reactions

The key step in forming the target compound is the creation of the ether linkage between the pyridazine ring and the cyclopropylmethyl group. This is typically achieved through a nucleophilic substitution reaction.

Williamson Ether Synthesis : The most probable route involves the O-alkylation of 6-methylpyridazin-3(2H)-one. The pyridazinone is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic pyridazinolate anion. This anion then reacts with a cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane) to displace the halide and form the desired this compound. This method is analogous to the introduction of other alkoxy groups onto pyridazine scaffolds. vulcanchem.com

| Starting Material | Reagents | Reaction Type | Product |

|---|---|---|---|

| 6-methylpyridazin-3(2H)-one | 1. Base (e.g., NaH, K2CO3) 2. (Bromomethyl)cyclopropane | Williamson Ether Synthesis (SN2) | This compound |

Nucleophilic Aromatic Substitution (SNAr) : An alternative approach starts with 3-chloro-6-methylpyridazine (B130396). The cyclopropylmethoxy group is introduced by reacting the chloropyridazine with sodium cyclopropylmethoxide, prepared by treating cyclopropylmethanol (B32771) with a strong base like sodium hydride. The highly nucleophilic alkoxide displaces the chloride ion on the electron-deficient pyridazine ring to yield the target ether.

Strategies for Regioselective Methyl Group Introduction at the Pyridazine Scaffold

Synthesis from Methylated Precursors : The most direct method is to begin the pyridazine ring synthesis with a precursor that already contains the required methyl group. For example, using a methyl-substituted 1,4-dicarbonyl compound in the initial ring-closure reaction with hydrazine would directly yield a methyl-substituted pyridazinone.

Directed Metalation : For functionalizing an existing pyridazine ring, directed metalation offers a regioselective approach. The use of specific bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), can facilitate regioselective deprotonation (magnesiation) at a specific carbon atom. uni-muenchen.de Subsequent quenching of the resulting organometallic intermediate with an electrophilic methyl source (e.g., methyl iodide) would install the methyl group. The regioselectivity can be influenced by existing substituents on the ring or through the use of Lewis acids to direct the metalation to a specific position. nih.gov

Cross-Coupling Reactions : If starting from a halogenated pyridazine, such as 3,6-dichloropyridazine, a methyl group can be introduced via a cross-coupling reaction like the Suzuki or Stille coupling. This would involve a regioselective reaction with an appropriate organometallic reagent (e.g., methylboronic acid or trimethylstannane) in the presence of a palladium catalyst.

Derivatization Approaches for Novel this compound Analogues

Starting from this compound or its key intermediates, a variety of analogues can be synthesized by applying modern organic chemistry techniques. organic-chemistry.orgresearchgate.net These derivatizations can explore structure-activity relationships for various applications.

Potential derivatization strategies include:

C-H Functionalization : The remaining C-H bonds on the pyridazine ring (at positions 4 and 5) are potential sites for modification. Palladium-catalyzed C-H activation/arylation could introduce various aryl or heteroaryl groups at these positions, creating a library of novel analogues. rsc.org

Modification of the Methyl Group : The methyl group at the C6 position can be functionalized. For example, radical bromination could convert it to a bromomethyl group, which is a versatile handle for introducing other functionalities via nucleophilic substitution.

Modification of the Cyclopropylmethoxy Group : The cyclopropyl (B3062369) ring itself can be modified, although this is often more challenging. Alternatively, analogues can be created by replacing the cyclopropylmethoxy group entirely, starting from the 3-chloro-6-methylpyridazine intermediate and introducing a diverse range of alcohol-derived nucleophiles or other moieties via cross-coupling reactions. nih.gov

Chemical Modifications at the Pyridazine Core for Analog Generation

Generating analogues by modifying the pyridazine core is a primary strategy for exploring new chemical space. This can be achieved either by building the substituted ring system from acyclic precursors or by direct functionalization of a pre-formed pyridazine ring.

One of the powerful methods for constructing the pyridazine skeleton is through cycloaddition reactions. The inverse-electron-demand aza-Diels-Alder reaction, for instance, allows for the regioselective synthesis of highly functionalized pyridazines. This approach typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. By choosing different substituted tetrazines and dienophiles, a wide array of substituents can be introduced onto the resulting pyridazine ring. For example, the reaction of tetrazines with alkynyl sulfides has been shown to produce trisubstituted pyridazines regioselectively. lookchem.com

Another key strategy involves the direct chemical modification of a pre-existing pyridazine or pyridazinone core. Halogenation of the pyridazine ring, followed by nucleophilic aromatic substitution or cross-coupling reactions, is a common and versatile approach. For example, a 6-methylpyridazin-3(2H)-one precursor can be treated with reagents like phosphorus oxychloride to generate a 3-chloro-6-methylpyridazine intermediate. This chlorinated intermediate is then susceptible to substitution with various nucleophiles, including alcohols, amines, and thiols, at the C3 position. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at different positions of the pyridazine ring, provided a suitable handle like a halogen or triflate is present.

Furthermore, the pyridazine core can be extended through the formation of fused heterocyclic systems. For example, pyridazinone derivatives can be used as precursors to synthesize pyrrolo[1,2-b]pyridazines via [3+2] cycloaddition reactions with suitable dipolarophiles. wiley-vch.de This approach significantly alters the shape and electronic properties of the core structure.

| Modification Strategy | Key Reagents/Reaction Type | Resulting Analogue Type | Reference |

|---|---|---|---|

| Cycloaddition | Inverse-electron-demand aza-Diels-Alder (e.g., tetrazine + alkyne) | Highly substituted pyridazines | lookchem.com |

| Substitution via Halogenation | POCl₃ followed by nucleophiles (e.g., alcohols, amines) | 3-alkoxy, 3-amino, or 3-thioether pyridazine analogues | nih.gov |

| Cross-Coupling | Palladium catalysts (e.g., Suzuki, Buchwald-Hartwig) | Aryl, heteroaryl, or alkyl substituted pyridazines | acs.org |

| Fused Ring Formation | [3+2] Cycloaddition on pyridazinone precursors | Fused bicyclic systems (e.g., pyrrolo[1,2-b]pyridazines) | wiley-vch.de |

Structural Diversification of the Cyclopropylmethoxy Side Chain

Diversification of the side chain provides a more subtle way to modulate the physicochemical properties of the parent molecule. For this compound, this involves altering the cyclopropyl ring or the linking methoxy (B1213986) group.

The most direct method for side-chain diversification is to employ different alcohols during the synthesis. The ether linkage is typically formed via a nucleophilic aromatic substitution reaction, where an alcohol displaces a leaving group (commonly a halogen) on the pyridazine core under basic conditions. By substituting cyclopropylmethanol with other cycloalkylmethanols (e.g., cyclobutylmethanol, cyclopentylmethanol) or substituted cyclopropylmethanols (e.g., 1-methylcyclopropylmethanol, 2-phenylcyclopropylmethanol), a library of analogues with varied steric bulk and lipophilicity can be generated. lookchem.comacs.org

The synthesis of these varied alcohol building blocks is a key aspect of this strategy. nbinno.com Substituted cyclopropylmethanols can be prepared through several established organic chemistry methods. For example, the reduction of a corresponding cyclopropanecarboxylic acid or its ester derivative using a reducing agent like lithium aluminum hydride yields the desired alcohol. google.com This allows for the introduction of substituents onto the cyclopropane (B1198618) ring at the acid stage, which are then carried through to the final alcohol.

Further modifications can include extending the linker between the ether oxygen and the cyclopropyl ring (e.g., using 2-(cyclopropyl)ethanol) or introducing heteroatoms into the side chain. These modifications rely on the synthesis of the specific, functionalized alcohol precursor prior to its attachment to the pyridazine core.

| Side Chain Modification | Synthetic Approach | Example Precursor | Reference |

|---|---|---|---|

| Varying Cycloalkyl Group | Use of alternative cycloalkylmethanols in ether synthesis | Cyclopentylmethanol | acs.org |

| Substitution on Cyclopropyl Ring | Synthesis of a substituted cyclopropylmethanol building block | 1-Methylcyclopropanecarboxylic acid (reduced to the alcohol) | nbinno.com |

| Altering the Linker | Synthesis of an alcohol with a longer or modified linker | 2-(Cyclopropyl)ethanol | actylis.com |

| Introducing Heteroatoms | Synthesis of a heteroatom-containing alcohol precursor | (Tetrahydrofuran-3-yl)methanol | N/A |

Stereoselective Synthesis Considerations for Chiral Analogues

The introduction of chirality into analogues of this compound can lead to compounds with distinct biological profiles. Chirality can be introduced either at the pyridazine core or, more commonly, on the cyclopropylmethoxy side chain, especially when the cyclopropane ring is substituted.

The synthesis of enantiomerically pure side-chain precursors is a critical step. Chiral cyclopropane rings are key pharmacophores found in numerous bioactive molecules. acs.org Asymmetric cyclopropanation is one of the most effective methods for creating chiral C-C bonds in a three-membered ring. researchgate.net Several powerful strategies exist for the stereoselective synthesis of substituted cyclopropylmethanols.

One prominent approach is the biocatalytic cyclopropanation of olefins. Engineered enzymes, such as variants of myoglobin (B1173299) or cytochrome P450, can catalyze the cyclopropanation of various alkenes with diazo reagents, affording cyclopropane products with high diastereo- and enantioselectivity. acs.orgnih.gov These enzymatic products can then be chemically transformed into the desired chiral cyclopropylmethanol building blocks.

Another well-established method is the asymmetric Simmons-Smith reaction and its variants. nih.gov The cyclopropanation of chiral allylic alcohols, where the existing hydroxyl group directs the stereochemical outcome of the reaction with a zinc carbenoid, is a reliable way to produce chiral cyclopropylmethanols. Tandem, one-pot procedures have been developed where an aldehyde is first converted to a chiral allylic zinc alkoxide intermediate, which then undergoes a directed diastereoselective cyclopropanation in situ. nih.gov

Once the enantiomerically pure alcohol precursor is synthesized, it can be coupled to the pyridazine core, typically through a nucleophilic substitution reaction that does not affect the existing stereocenter. It is crucial that the coupling conditions are mild enough to prevent racemization.

| Stereoselective Method | Description | Key Features | Reference |

|---|---|---|---|

| Biocatalytic Cyclopropanation | Use of engineered enzymes (e.g., myoglobin variants) to catalyze cyclopropanation of an alkene. | High diastereo- and enantioselectivity (e.g., >99% ee); provides access to specific enantiomers. | acs.orgnih.gov |

| Asymmetric Simmons-Smith Reaction | Directed cyclopropanation of chiral allylic alcohols using zinc carbenoids. | Substrate-controlled diastereoselectivity; reliable for specific structural motifs. | nih.gov |

| Catalytic Asymmetric Cyclopropanation | Transition-metal catalyzed (e.g., Rh, Cu) reaction of an alkene with a diazo compound using a chiral ligand. | Broad substrate scope; catalyst control over stereoselectivity. | researchgate.net |

| Michael-Initiated Ring-Closure | Catalytic asymmetric reaction of α-purine acrylates with α-bromo-carboxylic esters to build chiral cyclopropyl rings. | Excellent diastereoselectivity and high enantiomeric excess for specific nucleoside analogues. | nih.gov |

Structure Activity Relationship Sar Studies of 3 Cyclopropylmethoxy 6 Methylpyridazine Derivatives

Comprehensive SAR Analysis of the Pyridazine (B1198779) Scaffold in Related Bioactive Compounds

The pyridazine nucleus is a versatile scaffold that has been extensively utilized in the development of pharmacologically active compounds. rjptonline.orgjocpr.com Its unique electronic properties, including its polar nature and ability to participate in hydrogen bonding and π-π stacking interactions, make it a valuable component for engaging with biological targets. researchgate.net SAR studies on a wide range of pyridazine-containing molecules have revealed critical insights into how modifications to this core structure impact bioactivity.

Systematic modifications of the pyridazine ring in various chemical series have demonstrated that its integrity is often crucial for maintaining biological potency. For instance, in a series of acetylcholinesterase inhibitors, replacement of the pyridazine core with other heterocyclic systems was found to be detrimental to the activity. nih.gov The arrangement of the nitrogen atoms in the pyridazine ring influences its dipole moment and hydrogen bonding capacity, which are key determinants of its interaction with protein targets.

The following table summarizes the impact of various substitutions on the pyridazine scaffold based on findings from related bioactive compounds.

Table 1: Influence of Pyridazine Scaffold Modifications on Biological Activity

| Modification | Observation | Implication for SAR | Reference(s) |

|---|---|---|---|

| Replacement of Pyridazine Core | Often leads to a significant loss of biological activity. | The pyridazine ring is a key pharmacophoric element. | nih.gov |

| Substitution at C-5 Position | Introduction of a lipophilic group can enhance activity and selectivity. | The C-5 position is a key site for modulating biological interactions. | nih.gov |

| Substitution at C-6 Position | Various substitutions are often well-tolerated and can fine-tune activity. | The C-6 position allows for the introduction of diverse functionalities. | nih.gov |

Elucidation of the Cyclopropylmethoxy Substituent's Influence on Molecular Recognition and Biological Activity

The cyclopropylmethoxy group at the 3-position of the pyridazine ring is a unique structural feature that can significantly influence the molecule's interaction with biological targets. This substituent combines the conformational rigidity and metabolic stability of the cyclopropyl (B3062369) ring with the flexible and hydrogen-bond accepting capabilities of the methoxy (B1213986) linker.

The cyclopropyl moiety is known to be a "bioisostere" of a vinyl or phenyl group, offering a compact and lipophilic element that can fit into hydrophobic pockets of target proteins. Its rigid nature can help to lock the molecule into a specific bioactive conformation, thereby reducing the entropic penalty upon binding. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

The methoxy linker provides a degree of conformational flexibility, allowing the cyclopropyl group to orient itself optimally within a binding site. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein. Studies on related alkoxy-substituted heterocycles have shown that the length and nature of the alkoxy chain can have a profound impact on binding affinity and selectivity.

Investigation of the Methyl Group at Position 6 in Modulating Biological Interactions

The methyl group at the 6-position of the pyridazine ring, while seemingly simple, can play a significant role in modulating the biological profile of 3-(Cyclopropylmethoxy)-6-methylpyridazine derivatives. Its influence can be attributed to both steric and electronic effects.

Electronically, the methyl group is a weak electron-donating group, which can subtly alter the electron density of the pyridazine ring. This can, in turn, affect the pKa of the nitrogen atoms and their ability to participate in hydrogen bonding. SAR studies on other 6-substituted pyridazine derivatives have shown that even small changes at this position can lead to significant differences in biological activity. For example, in a series of anti-inflammatory agents, the nature of the substituent at the 6-position was found to be a key determinant of their COX-2 inhibitory activity. nih.gov

The following table highlights the observed effects of the C6-methyl group in related pyridazine series.

Table 2: Role of the C6-Methyl Group in Modulating Biological Activity

| Feature | Effect | SAR Implication | Reference(s) |

|---|---|---|---|

| Steric Bulk | Influences molecular conformation and binding pocket fit. | Can enhance or diminish activity depending on the target topology. | nih.gov |

| Lipophilicity | Provides a hydrophobic interaction point. | Can contribute to binding affinity through van der Waals forces. | nih.gov |

| Metabolic Stability | Can sterically hinder metabolic enzymes. | May lead to an improved pharmacokinetic profile. | nih.gov |

| Electronic Effects | Weakly donates electron density to the pyridazine ring. | Can modulate the pKa and hydrogen bonding capacity of the ring nitrogens. | nih.gov |

Impact of Positional Isomerism on the SAR Profile of Related Compounds

Positional isomerism is a critical aspect of the SAR of pyridazine derivatives. The relative positions of the substituents on the pyridazine ring can dramatically alter the molecule's shape, polarity, and ability to interact with its biological target. For instance, moving the methyl group from the 6-position to the 4- or 5-position would result in a different spatial arrangement of the functional groups, likely leading to a different biological activity profile.

Studies on other disubstituted pyridazine series have consistently shown that positional isomers can exhibit vastly different potencies and selectivities. This is because the precise positioning of key interacting groups is often essential for optimal binding to a receptor or enzyme active site. The change in the position of a substituent can disrupt or create new favorable interactions, such as hydrogen bonds or hydrophobic contacts.

Conformational Analysis and Identification of Bioactive Conformations in SAR Investigations

The three-dimensional conformation of a molecule is a key determinant of its biological activity. For flexible molecules like this compound, which contains a rotatable bond in the cyclopropylmethoxy side chain, understanding the preferred and bioactive conformations is essential for elucidating the SAR.

Conformational analysis, through computational modeling and experimental techniques such as NMR spectroscopy, can provide valuable insights into the low-energy conformations that the molecule is likely to adopt in solution. By comparing the conformational preferences of active and inactive analogs, it is often possible to identify a common "bioactive conformation" that is required for interaction with the biological target.

Investigations into Biological Targets and Mechanistic Action of 3 Cyclopropylmethoxy 6 Methylpyridazine

Identification of Potential Molecular Targets for Pyridazine (B1198779) Derivatives

The unique physicochemical properties of the pyridazine ring, including its dipole moment and hydrogen-bonding capacity, allow its derivatives to interact with a diverse range of biological macromolecules. blumberginstitute.org Research has identified several key classes of proteins as targets for compounds containing the pyridazine core. acs.org

Protein kinases are a major class of therapeutic targets, and various pyridazine-containing scaffolds have been developed as potent inhibitors. tandfonline.com Fused pyridazine systems, in particular, have shown significant activity.

Imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as selective inhibitors of several eukaryotic protein kinases. nih.gov Certain 3,6-disubstituted imidazo[1,2-b]pyridazines are potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC50 values in the nanomolar range. nih.gov For instance, one of the most selective compounds from a studied series, compound 20a , demonstrated significant potency against multiple kinases. nih.gov This scaffold has also been explored for developing irreversible inhibitors of Bruton's Tyrosine Kinase (BTK), with compound 22 showing an IC50 of 1.3 nM. acs.org Additionally, 5-Aryl-pyrazolo[3,4-b]pyridazines have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3).

Another key target is the Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyk2. rsc.orgnih.gov

Table 1: Protein Kinase Inhibition by Pyridazine Derivatives

| Compound Class | Specific Compound | Target Kinase | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 3,6-Disubstituted Imidazo[1,2-b]pyridazine | Compound 20a | DYRK1A | 50 nM | nih.gov |

| Compound 20a | CLK1 | 82 nM | nih.gov | |

| Compound 20a | CLK4 | 44 nM | nih.gov | |

| Compound 20a | P. falciparum CLK1 | 32 nM | nih.gov | |

| Imidazo[1,2-b]pyridazine Derivative | Compound 22 | BTK | 1.3 nM | acs.org |

| 5-Aryl-pyrazolo[3,4-b]pyridazine | Not Specified | GSK-3 | Potent Inhibition |

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cyclic AMP (cAMP) and cyclic GMP (cGMP). samipubco.comsamipubco.com Pyridazine derivatives have been widely investigated as inhibitors of various PDE isoenzymes, particularly PDE3, PDE4, and PDE5. samipubco.comsamipubco.comresearchgate.net

The pyridazinone core is a common feature in many PDE inhibitors. acs.orgnih.gov Structure-activity relationship (SAR) studies on 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones revealed that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity. nih.govlookchem.com In contrast, PDE4 inhibition is enhanced by introducing a hydrophobic substituent at the pyridazinone N(2) position. nih.govlookchem.comresearchgate.net Some pyrazolo[3,4-d] pyridazine analogs have shown IC50 values for PDE5 inhibition ranging from 0.14 to 1.4 µM. samipubco.com Biphenyl pyridazinone derivatives have been specifically designed as highly potent inhaled PDE4 inhibitors with picomolar enzymatic potencies. acs.org

Table 2: Phosphodiesterase Inhibition by Pyridazine Derivatives

| Compound Class | Target PDE | Potency | Reference |

|---|---|---|---|

| Aryl dihydro pyridazine | PDE3B | IC₅₀ = 0.19 nM | samipubco.com |

| Pyrazolo[3,4-d] pyridazines | PDE5 | IC₅₀ = 0.14 - 1.4 µM | samipubco.com |

| 6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones | PDE4 | IC₅₀ = 55 nM (for N-benzyl derivative 43) | lookchem.com |

The versatility of the pyridazine scaffold suggests its potential to interact with other enzyme systems beyond kinases and PDEs.

ABHD12: The α/β-hydrolase domain-containing protein 12 (ABHD12) is a serine hydrolase involved in lipid metabolism. nih.gov While direct inhibitors featuring a pyridazine core are not prominently reported, potent inhibitors based on a related N-3-pyridyl-N′-4-piperidinylthiourea scaffold have been discovered. nih.gov Given the structural and electronic similarities between pyridine (B92270) and pyridazine, ABHD12 remains a plausible, though underexplored, target for pyridazine derivatives.

ACC1: Acetyl-CoA carboxylase 1 (ACC1) is a key enzyme in fatty acid synthesis. No direct evidence from the reviewed literature links pyridazine derivatives to ACC1 inhibition.

ALDH2: Aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme in alcohol metabolism. There is currently a lack of specific data on the interaction of pyridazine derivatives with ALDH2.

Further screening and derivatization of the 3-(cyclopropylmethoxy)-6-methylpyridazine core could reveal activities against these or other enzyme systems.

GPCRs represent a large family of transmembrane receptors that are common drug targets. Pyridazine derivatives have been shown to interact with several GPCRs.

Adenosine (B11128) Receptors: Fused pyrazolopyridazine scaffolds have yielded potent antagonists for adenosine receptors (ARs). nih.gov Specifically, 7-amino-pyrazolo[3,4-d]pyridazine derivatives have been developed as high-affinity antagonists for the A1 and A3 adenosine receptor subtypes. nih.govacs.orgacs.org Compound 10b from this series displayed high affinity for the human A1 receptor and A3 receptor, with pKi values of 7.95 and 7.89, respectively. nih.govacs.org Other pyridine and dihydropyridine (B1217469) derivatives have also shown selectivity for A3 receptors. nih.gov

Orexin (B13118510) Receptors: Orexin receptors are involved in regulating the sleep-wake cycle. While orexin receptor antagonists are an active area of research, the reviewed literature did not provide direct examples of pyridazine-based compounds targeting these receptors.

Table 3: Adenosine Receptor Antagonism by Pyridazine Derivatives

| Compound Class | Specific Compound | Target Receptor | Affinity (pKi) | Affinity (nM) | Reference |

|---|---|---|---|---|---|

| 7-Amino-pyrazolo[3,4-d]pyridazine | Compound 10b | Human A₁R | 7.95 ± 0.09 | 21 nM | nih.govacs.org |

| Compound 10b | Human A₃R | 7.89 ± 0.11 | 55 nM | nih.govacs.org |

Elucidation of Mechanistic Pathways and Target Engagement for Pyridazine Derivatives

Understanding how pyridazine derivatives bind to their targets is crucial for rational drug design. X-ray crystallography and molecular modeling have provided detailed insights into these interactions.

Kinase Target Engagement: Most pyridazine-based kinase inhibitors are ATP-competitive, binding to the ATP pocket in the kinase domain. tandfonline.com For example, phthalazine-based p38α MAP kinase inhibitors form hydrogen bonds with the hinge residues Met109 and Gly110. blumberginstitute.org However, a more unusual mechanism is observed with imidazo[1,2-b]pyridazine inhibitors of Tyk2. These compounds bind to the allosteric pseudokinase (JH2) domain, which in turn regulates the activity of the catalytic (JH1) domain. rsc.orgnih.gov

PDE Target Engagement: For pyridazinone-based PDE4 inhibitors, the pyridazinone nucleus is typically held within a π-clamp region of the active site and forms a critical hydrogen bond with a conserved glutamine residue known as the "glutamine switch". acs.org

GPCR Target Engagement: In the case of adenosine receptor antagonists, pyrazolo[3,4-d]pyridazine derivatives bind within the orthosteric binding site. nih.govacs.org Molecular dynamics simulations show that compound 10b is stabilized in the A1 receptor's orthosteric site through hydrogen bonds with residues N254 and H278, as well as π–π stacking interactions with F171 and W247. nih.govacs.org

Allosteric Modulation versus Orthosteric Binding Site Analysis

The binding site of a ligand determines its mode of action. Orthosteric ligands bind to the primary, endogenous ligand binding site, whereas allosteric modulators bind to a distinct, secondary site to modulate receptor activity.

Orthosteric Binding: The majority of pyridazine derivatives studied act as orthosteric ligands. The pyrazolo[3,4-d]pyridazine antagonists of adenosine receptors are a clear example, directly competing with the endogenous ligand adenosine for its binding pocket. nih.govacs.orgacs.org This direct competition is characteristic of orthosteric antagonism. Similarly, ATP-competitive kinase inhibitors that bind in the highly conserved ATP pocket are also considered orthosteric inhibitors. blumberginstitute.orgtandfonline.com

Allosteric Modulation: A compelling example of allosteric modulation by a pyridazine derivative is the inhibition of Tyk2. Imidazo[1,2-b]pyridazine ligands bind to the pseudokinase (JH2) domain, a site topographically distinct from the catalytically active ATP-binding site in the JH1 domain. rsc.orgnih.gov This binding event induces a conformational change that inhibits the catalytic function, a hallmark of allosteric inhibition. This mechanism offers the potential for greater selectivity compared to orthosteric inhibitors that target the highly conserved ATP-binding sites of kinases. nih.gov Another example is the glutaminase (B10826351) inhibitor Telaglenastat , a pyridazine-containing compound that acts as an allosteric inhibitor by binding across the dimer interface of the tetrameric enzyme. blumberginstitute.org

Preclinical Research Modalities and Pharmacological Assessment of 3 Cyclopropylmethoxy 6 Methylpyridazine

In Vitro Cellular Assay Systems for Activity Profiling.

Cell-Based Target Engagement Studies.

There is no publicly available information detailing cell-based target engagement studies for 3-(Cyclopropylmethoxy)-6-methylpyridazine. Methodologies such as the Cellular Thermal Shift Assay (CETSA) or in-situ target engagement-mediated amplification (TEMA) are commonly used to confirm the interaction of a compound with its intended molecular target within a cellular environment. However, no such studies have been reported for this specific compound.

Functional Assays in Relevant Cell Lines to Assess Biological Effects.

No data from functional assays in cell lines for this compound are available. These types of assays are critical for understanding the biological consequences of a compound's interaction with its target, such as the inhibition of a specific signaling pathway or the induction of apoptosis.

In Vivo Studies in Preclinical Disease Models.

Evaluation in Animal Models of Disease (e.g., inflammatory conditions, cancer, neurological disorders).

There are no published reports on the evaluation of this compound in any animal models of disease. Such studies are essential to determine the potential therapeutic efficacy of a compound in a living organism.

Pharmacodynamic Biomarker Assessment in Preclinical Animal Models.

Without in vivo studies, there is no information on the assessment of pharmacodynamic biomarkers for this compound. These markers are used to demonstrate that the compound is engaging its target in the animal model and eliciting the expected biological response.

Computational Chemistry and Molecular Modeling of 3 Cyclopropylmethoxy 6 Methylpyridazine

Quantum Chemical Calculations including DFT, HOMO-LUMO, and NBO Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity, stability, and interaction potential. Density Functional Theory (DFT) is a robust method for these investigations, providing accurate electronic structure information.

Density Functional Theory (DFT) calculations for 3-(Cyclopropylmethoxy)-6-methylpyridazine would typically be performed using a functional such as B3LYP with a basis set like 6-311+G(d,p) to obtain an optimized molecular geometry and calculate various electronic parameters. nih.govresearchgate.net These calculations reveal the distribution of electron density, dipole moment, and the energies of the molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) analysis is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides detailed insight into the intramolecular and intermolecular bonding and interactions. nih.gov For this compound, NBO analysis can elucidate hyperconjugative interactions, charge delocalization, and the strength of various bonds, which are critical for understanding the molecule's conformation and stability.

Below is a table of hypothetical quantum chemical parameters calculated for this compound, based on typical values for similar heterocyclic structures.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Suggests high kinetic stability |

| Dipole Moment | 3.5 D | Indicates molecular polarity and potential for dipole-dipole interactions |

| Ionization Potential | 6.8 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released when an electron is added |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This simulation helps in understanding the binding mode and affinity of the ligand, providing critical information for drug design. For this compound, docking studies can predict its interaction with various pharmacologically relevant targets.

The process involves preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank). The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field. The resulting docking score estimates the binding affinity, with lower scores generally indicating stronger binding.

A hypothetical docking simulation of this compound against a kinase target, such as Vascular Endothelial Growth Factor Receptor (VEGFR), might reveal key interactions. nih.gov The pyridazine (B1198779) nitrogen atoms are potential hydrogen bond acceptors, while the cyclopropyl (B3062369) and methyl groups can engage in hydrophobic interactions. plos.org

The following table summarizes potential results from a molecular docking simulation.

| Parameter | Result | Details |

| Target Protein | VEGFR-2 (PDB ID: 2OH4) | A key target in angiogenesis |

| Docking Score | -8.5 kcal/mol | Suggests strong binding affinity |

| Key Interacting Residues | ||

| Cys919 | Hydrogen Bond | Interaction with pyridazine nitrogen |

| Glu885 | Hydrogen Bond | Interaction with ether oxygen |

| Val848, Leu840, Ala866 | Hydrophobic Interactions | Interactions with the cyclopropyl and methyl groups |

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. ekb.egmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time.

For the this compound-VEGFR-2 complex predicted by docking, an MD simulation (e.g., for 100 nanoseconds) would be performed to assess its stability. The complex would be solvated in a water box with ions to mimic physiological conditions. Analysis of the simulation trajectory would focus on parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. mdpi.com A stable RMSD for the ligand indicates that it remains bound in its initial pose, validating the docking result. mdpi.com

This table presents illustrative RMSD values from a hypothetical MD simulation.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Interpretation |

| 0 | 0.0 | 0.0 | Initial conformation |

| 20 | 1.2 | 1.5 | System is equilibrating |

| 40 | 1.4 | 1.8 | Stable fluctuation begins |

| 60 | 1.3 | 1.7 | Complex remains stable |

| 80 | 1.5 | 1.8 | Continued stability |

| 100 | 1.4 | 1.8 | The complex is stable throughout the simulation |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. mdpi.com In silico ADME prediction models, often based on Quantitative Structure-Activity Relationships (QSAR), can estimate these properties from the molecular structure alone, allowing for early identification of potential liabilities. mdpi.com

Various computational tools can predict a wide range of ADME properties for this compound. These predictions are based on established models trained on large datasets of experimental data. Key properties include aqueous solubility, intestinal absorption, blood-brain barrier (BBB) permeability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net

The predicted ADME properties for the compound are summarized in the table below.

| ADME Property | Predicted Value/Level | Implication for Drug Development |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Human Intestinal Absorption | High (>90%) | Good oral bioavailability expected |

| Caco-2 Permeability | High | Indicates good absorption across the gut wall |

| Blood-Brain Barrier (BBB) Permeation | Low | Less likely to cause CNS side effects |

| Plasma Protein Binding | High (>90%) | May affect the free drug concentration |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

Virtual Screening and Rational Library Design for Pyridazine Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net If this compound is identified as a hit compound, its structure can be used as a query to find similar molecules with potentially improved properties through similarity or pharmacophore-based screening.

Furthermore, the insights gained from docking and MD simulations can guide the rational design of a focused library of new pyridazine derivatives. researchgate.netresearchgate.net For example, if docking studies indicate a specific pocket in the target's active site is unfilled, modifications can be proposed to the parent structure to introduce functional groups that can occupy this space and form additional favorable interactions. This structure-based drug design approach aims to optimize the lead compound's potency and selectivity. For instance, substituting the methyl group or modifying the cyclopropylmethoxy side chain could lead to derivatives with enhanced binding affinity or an improved ADME profile. nih.gov This rational, iterative process of design, prediction, and synthesis is a cornerstone of modern drug discovery. nih.gov

Advanced Analytical Methodologies for Characterization and Quantitation of 3 Cyclopropylmethoxy 6 Methylpyridazine

Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of 3-(Cyclopropylmethoxy)-6-methylpyridazine, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for each unique proton. The methyl group on the pyridazine (B1198779) ring would appear as a singlet. The protons on the pyridazine ring itself would present as two doublets, showing coupling to each other. nih.gov The cyclopropyl (B3062369) group would display complex multiplets for its methine and methylene (B1212753) protons, and the methylene bridge (-O-CH₂-) would appear as a doublet coupled to the cyclopropyl methine proton.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The chemical shifts would confirm the presence of the methyl carbon, the carbons of the pyridazine ring, the cyclopropyl carbons, and the methylene carbon of the cyclopropylmethoxy group. nih.gov Techniques like HETCOR can be used to establish the direct connectivity between protons and carbons. researchgate.net

Expected ¹H NMR Chemical Shifts (Illustrative)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridazine-H | 7.0 - 8.0 | Doublet |

| Pyridazine-H | 7.0 - 8.0 | Doublet |

| O-CH₂ | ~4.1 | Doublet |

| Pyridazine-CH₃ | ~2.6 | Singlet |

| Cyclopropyl-CH | 1.2 - 1.4 | Multiplet |

| Cyclopropyl-CH₂ | 0.6 - 0.8 | Multiplet |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Using techniques like Electrospray Ionization (ESI), the molecule can be ionized, typically forming a protonated molecular ion [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. Fragmentation patterns observed in the mass spectrum can offer further structural confirmation by identifying characteristic losses of fragments like the cyclopropyl or methoxy (B1213986) groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands. liberty.edu

Key IR Absorption Bands (Illustrative)

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H (Aromatic) | 3000 - 3100 | Aromatic C-H stretching |

| C-H (Aliphatic) | 2850 - 3000 | C-H stretching of methyl and cyclopropyl groups |

| C=N (in ring) | 1400 - 1600 | Pyridazine ring stretching vibrations |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The pyridazine ring, being an aromatic heterocycle, is expected to absorb UV radiation. The spectrum would display absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions characteristic of the pyridazine chromophore. This technique is particularly useful for quantitative analysis using a calibration curve according to the Beer-Lambert law. jocpr.com

Chromatographic Separations

Chromatographic methods are paramount for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis of pyridazine derivatives. nih.gov A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). helixchrom.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The retention time is a characteristic property used for identification, while the peak area is proportional to the concentration, enabling accurate quantification. helixchrom.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an effective alternative to HPLC, particularly for the analysis of polar, nitrogen-containing heterocyclic compounds. mdpi.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, often modified with a small amount of an organic solvent like methanol. wikipedia.org This technique can offer faster separations and is considered more environmentally friendly due to the reduced use of organic solvents. dtic.mil SFC is well-suited for separating complex mixtures and can be coupled with mass spectrometry (SFC-MS) for enhanced sensitivity and specificity. researchgate.net The separation of pyridazine derivatives can be achieved on various stationary phases, such as those with cyanopropyl ligands. mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation of Related Pyridazine Scaffolds

While a crystal structure for this compound itself may not be publicly available, X-ray crystallography of closely related pyridazine scaffolds provides invaluable insight into the expected solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Studies on substituted pyridazine derivatives reveal key structural features. For example, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile shows that the pyridazine and benzene (B151609) rings are not coplanar. growingscience.com The analysis provides precise bond lengths, such as the N1-N2 bond at 1.336 Å, and bond angles within the heterocyclic ring. growingscience.com

In another example, the analysis of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, a fused pyridazine system, shows a planar molecular conformation in the crystal. nih.gov The packing in the crystal lattice is dominated by π-π stacking interactions, with an interplanar spacing of 3.400 Å. nih.govresearchgate.net Such studies are crucial for understanding how molecules like this compound might arrange themselves in a solid state, which influences properties like solubility and melting point. The analysis of different pyridazino[4,5-b]indole structures has also shown that the various fused rings are twisted relative to each other. mdpi.com These crystallographic studies conclusively establish the three-dimensional architecture of pyridazine-containing molecules. growingscience.com

Future Research Directions and Therapeutic Potential of 3 Cyclopropylmethoxy 6 Methylpyridazine Derivatives

Rational Design of Next-Generation Pyridazine-Based Therapeutic Candidates

The foundation for creating more effective and selective therapeutic agents lies in the principles of rational drug design. This approach involves the iterative process of designing, synthesizing, and testing new molecules based on a deep understanding of the structure-activity relationships (SAR) and the molecular interactions between the compound and its biological target. For pyridazine (B1198779) derivatives, this has been a particularly fruitful strategy. nih.gov

Key strategies in the rational design of pyridazine-based candidates include:

Scaffold Hopping and Hybridization: This involves replacing the core pyridazine structure with other heterocyclic systems or combining it with other known pharmacophores to create hybrid molecules with enhanced activity or novel properties. For instance, a study focused on developing inhibitors for c-jun N-terminal kinase-1 (JNK1), a target in cancer, successfully employed scaffold hopping by expanding a pyrazole (B372694) ring into a pyridazine ring and hybridizing it with a 4-fluorophenyl group known for JNK1 inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR is crucial for optimizing lead compounds. By systematically modifying different parts of the 3-(cyclopropylmethoxy)-6-methylpyridazine scaffold—such as the cyclopropylmethoxy group, the methyl group at position 6, or the core ring itself—researchers can determine which chemical features are essential for biological activity. For example, in a series of imidazo[1,2-b]pyridazine (B131497) inhibitors of PIM kinases, modifications at the R1 and R2 positions of the scaffold led to significant variations in potency, allowing for the identification of derivatives with low nanomolar efficacy. researchgate.net

The following interactive table details the structure-activity relationship for a series of imidazo[1,2-b]pyridazine derivatives as PIM-1 kinase inhibitors, illustrating how minor chemical modifications can significantly impact inhibitory concentration (IC50).

| Compound | R1 Group | R2 Group | PIM-1 IC50 (nM) |

|---|---|---|---|

| K00135 | 4-Fluorophenyl | Methyl | 14 |

| K00486 | 4-Fluorophenyl | 4-Hydroxyphenyl | 4 |

| K00152 | Phenyl | 4-Hydroxyphenyl | 10 |

Data sourced from a study on Imidazo[1,2-b]pyridazines as PIM Kinase Inhibitors. researchgate.net

This data demonstrates that the addition of a hydroxyl group at the para position of the R2 phenyl ring (K00486 vs. K00152) and the presence of a fluorine atom on the R1 phenyl group (K00486 vs. K00152) significantly enhance the inhibitory potency against PIM-1 kinase. researchgate.net Such insights are vital for the rational design of the next generation of this compound derivatives.

Exploration of Novel Biological Pathways and Undiscovered Targets for Pyridazine Derivatives

While much research on pyridazine derivatives has focused on established targets like protein kinases in cancer, the structural versatility of this scaffold suggests it could modulate a wide array of other biological pathways. scirp.orgresearchgate.net Future research should prioritize the exploration of these novel and potentially undiscovered targets to unlock new therapeutic applications.

Potential underexplored areas for pyridazine derivatives include:

Metabolic Disorders: Certain pyridopyridazine (B8481360) derivatives have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism, highlighting their potential in the treatment of type 2 diabetes. mdpi.com

Central Nervous System (CNS) Disorders: The pyridazine scaffold has been successfully used to develop selective ligands for GABA-A receptors and histamine (B1213489) H3 receptor binders, suggesting applications in neurological and psychiatric conditions like anxiety and schizophrenia. scirp.orgmdpi.com

Lipid Signaling Pathways: Derivatives have been investigated as inhibitors of sphingosine-1-phosphate (S1P), a key signaling lipid involved in immune cell trafficking, angiogenesis, and cell proliferation. mdpi.com Targeting sphingosine (B13886) kinases (SK) represents another promising avenue. acs.org

Epigenetic Targets: The role of pyridazine-containing compounds as inhibitors of bromodomain containing proteins (BRD) and glutaminase (B10826351) 1 (GLS1) indicates their potential to influence gene expression and tumor metabolism through epigenetic mechanisms. nih.gov

By screening this compound and its analogs against a broader range of biological targets, researchers may uncover entirely new mechanisms of action and therapeutic indications.

Investigation of Synergistic Effects with Existing Therapeutic Modalities

The complexity of diseases like cancer often necessitates combination therapy to achieve better outcomes and overcome drug resistance. Investigating the synergistic effects of this compound derivatives with existing drugs is a critical area for future research. A synergistic interaction occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects.

One promising strategy is to combine a targeted pyridazine-based inhibitor with a conventional cytotoxic agent. For example, the co-administration of certain pyridazinone derivatives has been shown to exhibit a synergistic cytotoxic effect with Methotrexate, a widely used chemotherapy drug. researchgate.net This suggests that a pyridazine derivative could potentially sensitize cancer cells to the effects of methotrexate, allowing for lower, less toxic doses of the conventional drug. ejmanager.com

Future studies should systematically evaluate combinations of pyridazine derivatives with:

Standard Chemotherapies: (e.g., platinum-based agents, taxanes) to enhance efficacy in resistant tumors.

Other Targeted Therapies: (e.g., inhibitors of different signaling pathways) to create a multi-pronged attack on cancer cell survival mechanisms.

Immunotherapies: To explore whether modulating specific pathways with a pyridazine inhibitor can enhance the immune system's ability to recognize and destroy cancer cells.

Applications in Chemical Biology as Mechanistic Probes for Biological Systems

Beyond their direct therapeutic potential, highly potent and selective derivatives of this compound can be invaluable tools in chemical biology. A chemical probe is a small molecule used to study and manipulate biological systems, allowing for the interrogation of a specific protein's function in cells or even whole organisms. nih.gov

To serve as a high-quality chemical probe, a compound must typically exhibit:

High Potency: Usually with an in vitro potency of less than 100 nM against its target.

High Selectivity: It should have minimal activity against other related and unrelated targets.

Cellular Activity: The compound must be able to enter cells and engage its target in a biological context. nih.gov

A derivative of this compound that meets these criteria could be adapted for use as a chemical probe. For instance, a potent and selective kinase inhibitor from this family could be chemically modified by attaching a fluorescent dye or a biotin (B1667282) tag. Such a modified probe would enable researchers to:

Visualize the subcellular localization of the target protein.

Identify new binding partners and downstream effectors of the target.

Validate the target's role in specific cellular processes through acute and reversible inhibition, a key advantage over genetic methods like RNAi or CRISPR. nih.gov

The development of such probes would not only accelerate our understanding of the fundamental biology surrounding the targets of these pyridazine compounds but also aid in the validation of these targets for future drug discovery efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.